Pca 4248

説明

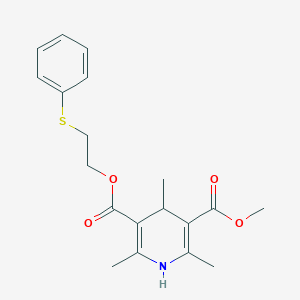

structure given in first source; platelet activating factor antagonist

Structure

3D Structure

特性

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pca 4248: A Technical Overview of its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pca 4248 is a synthetic compound belonging to the dihydropyridine class of molecules that has been identified as a potent and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, Pca 4248 has demonstrated significant efficacy in various preclinical models, positioning it as a molecule of interest for therapeutic development in inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the mechanism of action of Pca 4248, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of Pca 4248 is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor.[1] PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a cascade of intracellular signaling events. Pca 4248 competitively binds to the PAF receptor, thereby preventing the binding of PAF and inhibiting the downstream signaling pathways.

This antagonistic action has been demonstrated to block several key PAF-induced cellular responses, including:

-

Inhibition of Phosphoinositide Turnover: Pca 4248 effectively abolishes the PAF-stimulated increase in the incorporation of ³²P into phosphoinositides and phosphatidic acid in rabbit platelets.[1]

-

Suppression of Protein Phosphorylation: The compound inhibits the PAF-induced phosphorylation of two key proteins with molecular weights of 47 kDa and 20 kDa in platelets.[1]

-

Blockade of Serotonin Secretion: Pca 4248 has been shown to inhibit the secretion of serotonin from platelets that is triggered by PAF.[1]

Notably, the effects of Pca 4248 are specific to the PAF receptor pathway, as it does not influence phosphoinositide turnover stimulated by thrombin.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Pca 4248 from in vivo and in vitro studies.

In Vivo Efficacy Data

| Parameter | Species | Model | Pca 4248 Dose/Concentration | Effect |

| Systemic Hypotension | Rat | PAF-induced | IC₅₀ = 0.45 mg/kg (i.v.) | Inhibition of hypotension |

| Plasma Extravasation | Rat | PAF-induced | IC₅₀ = 0.36 mg/kg (i.v.) | Inhibition of extravasation |

| Survival | Mouse | PAF-induced lethal challenge | 30 mg/kg (oral) | Increased survival rate from 16% to 68% |

| Pleurisy (Exudation) | Rat | PAF-induced | ED₅₀ = 6.1 mg/kg (oral) | Complete inhibition of pleural exudation |

| Pleurisy (Exudation) | Rat | Serotonin-induced | 2.5-20 mg/kg (oral) | Partial (42%) reduction |

In Vitro Efficacy Data

| Parameter | Cell Type | Pca 4248 Concentration | Effect |

| Phosphoinositide Turnover | Rabbit Platelets | 10 µM | Most effective dose for inhibition |

| Protein Phosphorylation | Rabbit Platelets | Not specified | Inhibition of 47 kDa and 20 kDa protein phosphorylation |

| Serotonin Secretion | Rabbit Platelets | Not specified | Inhibition of PAF-induced secretion |

Key Experimental Protocols

While specific, detailed protocols for the studies involving Pca 4248 are not fully available in the public domain, the following sections describe the general methodologies for the key experiments cited.

PAF Receptor Binding Assay (General Protocol)

Competitive binding assays are used to determine the affinity of a compound for a receptor.

-

Preparation of Platelet Membranes: Platelet-rich plasma is isolated from whole blood by centrifugation. Platelets are then washed and lysed to prepare a membrane fraction that is rich in PAF receptors.

-

Binding Reaction: A constant concentration of radiolabeled PAF (e.g., [³H]-PAF) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled competitor (Pca 4248).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This assay measures the effect of an agonist on the turnover of phosphoinositides, a key step in intracellular signaling.

-

Labeling of Platelets: Washed platelets are incubated with [³²P]-orthophosphate to label the intracellular ATP pool.

-

Stimulation: The labeled platelets are then stimulated with PAF in the presence or absence of Pca 4248 for a defined period.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted from the platelets using a mixture of chloroform and methanol.

-

Separation of Phospholipids: The extracted phospholipids are separated by thin-layer chromatography (TLC).

-

Quantification: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled phospholipids. The spots corresponding to phosphoinositides and phosphatidic acid are scraped from the plate, and the radioactivity is quantified using a scintillation counter.

Protein Phosphorylation Assay

This assay is used to assess the phosphorylation status of specific proteins following cell stimulation.

-

Platelet Preparation and Stimulation: Washed platelets are incubated with or without Pca 4248 before being stimulated with PAF.

-

Cell Lysis: The stimulation is terminated by adding a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Separation: The cell lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-p47 and phospho-p20). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection by chemiluminescence.

Serotonin Release Assay

This assay measures the release of serotonin from dense granules in platelets upon activation.

-

Labeling of Platelets: Platelet-rich plasma is incubated with [¹⁴C]-serotonin, which is taken up and stored in the dense granules.

-

Washing and Resuspension: The labeled platelets are washed to remove excess unincorporated radiolabel and resuspended in a suitable buffer.

-

Stimulation: The platelets are then challenged with PAF in the presence or absence of Pca 4248.

-

Separation of Platelets and Supernatant: The reaction is stopped, and the platelets are pelleted by centrifugation.

-

Quantification of Released Serotonin: The amount of [¹⁴C]-serotonin in the supernatant is measured using a scintillation counter to determine the percentage of total serotonin released.

Visualizations

Signaling Pathway of PAF and Inhibition by Pca 4248

Caption: PAF signaling and competitive inhibition by Pca 4248.

Experimental Workflow for In Vitro Analysis of Pca 4248

Caption: Workflow for the in vitro characterization of Pca 4248.

Conclusion

Pca 4248 is a well-characterized competitive antagonist of the PAF receptor. Its mechanism of action involves the direct blockade of PAF binding, leading to the inhibition of downstream intracellular signaling pathways responsible for platelet activation and inflammatory responses. The quantitative data from both in vivo and in vitro studies demonstrate its potency and specificity. While more detailed information on its binding kinetics and the specific protocols used in its evaluation would be beneficial, the existing evidence strongly supports its role as a significant PAF receptor antagonist with potential for further therapeutic development.

References

The Genesis of a Selective PAF Antagonist: A Technical History of Pca 4248

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pca 4248, chemically identified as (2-phenylthio)ethyl-5-metoxycarbonyl-2,4,6-trimethyl-1, 4-dihydropyridine-3-carboxylate, emerged in the early 1990s as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by researchers at ALTER S.A. in Madrid, Spain, Pca 4248 was a significant discovery in a program aimed at separating the PAF antagonistic effects of the 1,4-dihydropyridine chemical scaffold from the class's well-known calcium channel blocking activity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of Pca 4248, including detailed experimental protocols and a summary of its biological activity. Despite its promising preclinical profile, there is no publicly available evidence of Pca 4248 entering clinical trials.

Discovery and Developmental History

The development of Pca 4248 was rooted in the exploration of 1,4-dihydropyridine (DHP) derivatives as cardiovascular agents. Recognizing that some DHPs exhibited PAF antagonistic properties, a research team led by C.E. Sunkel at ALTER S.A. initiated a program to synthesize and screen a novel series of 4-alkyl-1,4-dihydropyridines. The goal was to identify compounds with potent and selective PAF receptor antagonism, devoid of significant calcium channel blocking effects.

This research culminated in the identification of several promising compounds, with Pca 4248 (also referred to as compound 6L in some early publications) emerging as a lead candidate. The initial findings were published in 1990 in the Journal of Medicinal Chemistry and the Journal of Pharmacology and Experimental Therapeutics, laying the groundwork for its preclinical characterization.[1]

Preclinical Pharmacology

The preclinical evaluation of Pca 4248 demonstrated its efficacy and selectivity as a PAF receptor antagonist through a series of in vitro and in vivo studies.

In Vitro Activity

Pca 4248 was shown to be a potent inhibitor of PAF-induced platelet aggregation in both rabbit and human platelets.[2] It also effectively inhibited PAF-induced serotonin release.[2] Mechanistic studies revealed that Pca 4248 acts as a competitive antagonist at the PAF receptor.[2][3] It was observed to inhibit PAF-induced phosphoinositide turnover and protein phosphorylation in rabbit platelets, key downstream signaling events of PAF receptor activation. Importantly, Pca 4248 did not affect platelet aggregation induced by other stimuli like thrombin or the calcium ionophore A23187, highlighting its specificity for the PAF receptor pathway.

In Vivo Activity

In animal models, Pca 4248 demonstrated significant protective effects against the physiological consequences of PAF administration. It effectively antagonized PAF-induced systemic hypotension and protein-plasma extravasation in rats. Furthermore, Pca 4248 showed the ability to protect mice from PAF-induced mortality.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of Pca 4248.

Table 1: In Vitro Activity of Pca 4248

| Assay | Species | Preparation | IC50 / pA2 | Reference |

| PAF-induced Platelet Aggregation | Rabbit | Washed Platelets | 1.05 µM | |

| PAF-induced ATP Release | Human | Platelet-Rich Plasma | 3.6 µM | |

| PAF-induced [3H]Serotonin Secretion | Rabbit | Washed Platelets | 7.5 (pA2) |

Table 2: In Vivo Activity of Pca 4248

| Model | Species | Effect | Route of Administration | Effective Dose Range | Reference |

| PAF-induced Hypotension | Rat | Inhibition | Intravenous | Not explicitly quantified in the abstract | |

| PAF-induced Plasma Extravasation | Rat | Inhibition | Intravenous | Not explicitly quantified in the abstract | |

| PAF-induced Lethality | Mouse | Protection | Not specified | Not explicitly quantified in the abstract |

Signaling Pathways and Experimental Workflows

Pca 4248 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Pca 4248 in antagonizing the PAF signaling pathway.

Pca 4248 Development Workflow

The logical workflow for the discovery and preclinical development of Pca 4248 is depicted below.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay (Rabbit)

-

Preparation of Washed Rabbit Platelets:

-

Blood was collected from the central ear artery of New Zealand white rabbits into a solution of 3.8% trisodium citrate and 2% glucose (9:1, v/v).

-

Platelet-rich plasma (PRP) was obtained by centrifugation at 150 x g for 15 minutes at room temperature.

-

Platelets were pelleted from the PRP by centrifugation at 700 x g for 15 minutes.

-

The platelet pellet was washed twice with a Tyrode's buffer (pH 6.5) containing 0.25% bovine serum albumin (BSA) and 0.1% glucose.

-

The final platelet pellet was resuspended in Tyrode's buffer (pH 7.4) containing 0.25% BSA and 0.1% glucose to a final concentration of 5 x 10^8 platelets/mL.

-

-

Aggregation Assay:

-

Platelet aggregation was monitored turbidimetrically in a platelet aggregometer.

-

Aliquots of the washed platelet suspension were pre-incubated with various concentrations of Pca 4248 or vehicle for 2 minutes at 37°C with stirring.

-

Aggregation was initiated by the addition of a submaximal concentration of PAF (typically 1-2 nM).

-

The change in light transmission was recorded for at least 5 minutes.

-

The IC50 value was calculated as the concentration of Pca 4248 that produced a 50% inhibition of the maximal aggregation response to PAF.

-

In Vivo PAF-Induced Hypotension Assay (Rat)

-

Animal Preparation:

-

Male Wistar rats (250-300 g) were anesthetized with sodium pentobarbital (50 mg/kg, i.p.).

-

The trachea was cannulated to ensure a patent airway.

-

The right carotid artery was cannulated and connected to a pressure transducer to monitor mean arterial pressure (MAP).

-

The left jugular vein was cannulated for the administration of compounds.

-

-

Experimental Procedure:

-

A stable baseline MAP was recorded for at least 20 minutes.

-

Pca 4248 or its vehicle was administered intravenously 1 minute prior to the PAF challenge.

-

A bolus of PAF (100 ng/kg) was administered intravenously.

-

The maximum decrease in MAP was recorded.

-

The inhibitory effect of Pca 4248 was expressed as the percentage reduction in the hypotensive response to PAF compared to the vehicle-treated control group.

-

Conclusion and Future Perspectives

Pca 4248 was a significant achievement in medicinal chemistry, demonstrating that the 1,4-dihydropyridine scaffold could be successfully modified to yield potent and selective PAF receptor antagonists with minimal off-target effects on calcium channels. Its robust preclinical profile in both in vitro and in vivo models of PAF-mediated activity highlighted its potential as a therapeutic agent for inflammatory and allergic conditions where PAF is a key mediator.

Despite this promising preclinical data, there is a conspicuous absence of Pca 4248 in the subsequent scientific literature, particularly concerning clinical development. Searches of clinical trial registries and patent databases did not yield any information on the progression of Pca 4248 into human studies. The reasons for this halt in development are not publicly documented but could be attributed to various factors, including unforeseen toxicity, unfavorable pharmacokinetic properties, or strategic decisions by the developing company.

Nevertheless, the story of Pca 4248 remains a valuable case study for drug discovery and development professionals. It exemplifies a successful lead optimization campaign and provides a foundation for the design of future PAF receptor antagonists. The detailed methodologies and data presented herein serve as a comprehensive resource for researchers interested in the pharmacology of PAF and the development of anti-inflammatory agents.

References

- 1. 4-Alkyl-1,4-dihydropyridines derivatives as specific PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridines, a new class of platelet-activating factor receptor antagonists: in vitro pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Iralukast (PCA-4248)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Iralukast, also identified by the code CGP 45715A, is a potent and selective antagonist of cysteinyl-leukotriene (CysLT) receptors. While the identifier PCA-4248 has been associated with a natural Platelet-Activating Factor (PAF) antagonist, publicly available, in-depth pharmacological data for a compound specifically and solely designated as PCA-4248 is limited.[1] This guide focuses on the more extensively documented compound, Iralukast, which has been a subject of preclinical and clinical investigation, primarily for the treatment of asthma.[2][3] Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory lipid mediators derived from arachidonic acid.[4] They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing microvascular permeability, promoting mucus hypersecretion, and facilitating eosinophil recruitment.[3] Iralukast exerts its therapeutic effects by competitively blocking the actions of these mediators at their receptors.

Mechanism of Action

Iralukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells, it prevents the binding of endogenous cysteinyl-leukotrienes like LTD4. This blockade inhibits the downstream signaling cascade that leads to the pathophysiological effects of asthma, such as airway edema, smooth muscle contraction, and inflammation. Additionally, studies have shown that Iralukast also possesses antagonistic activity at the CysLT2 receptor, which may contribute to its overall pharmacological profile.

The CysLT1 receptor is a G-protein coupled receptor (GPCR). Its activation by agonists like LTD4 initiates a signaling cascade that results in bronchoconstriction and inflammation. While the specific downstream signaling pathways modulated by Iralukast are a direct consequence of its antagonism, the general pathway it inhibits is well-understood.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for Iralukast.

| Parameter | Species | Tissue/Assay | Value | Reference |

| Receptor Binding Affinity | ||||

| Ki (vs. [3H]-LTD4) | Human | Lung Parenchyma Membranes | 16.6 nM (±36% CV) | |

| Functional Antagonism | ||||

| pA2 (vs. LTD4-induced contraction) | Human | Isolated Bronchial Strips | 7.77 (±4.3% CV) |

Experimental Protocols

Below are the generalized methodologies for the key experiments used to characterize the pharmacology of Iralukast.

1. Radioligand Binding Studies on Human Lung Parenchyma Membranes

-

Objective: To determine the binding affinity (Ki) of Iralukast for the CysLT receptor.

-

Protocol:

-

Human lung parenchyma tissue is obtained and homogenized to prepare a crude membrane fraction.

-

Membrane preparations are incubated with a fixed concentration of radiolabeled leukotriene D4 ([3H]-LTD4) and varying concentrations of the unlabeled competitor drug (Iralukast).

-

After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity trapped on the filters (representing bound ligand) is quantified using liquid scintillation counting.

-

Competition curves are generated by plotting the percentage of specific [3H]-LTD4 binding against the logarithm of the Iralukast concentration.

-

The IC50 (concentration of Iralukast that inhibits 50% of specific [3H]-LTD4 binding) is determined from these curves.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Functional Studies on Human Isolated Bronchial Strips

-

Objective: To determine the functional antagonist potency (pA2) of Iralukast against LTD4-induced smooth muscle contraction.

-

Protocol:

-

Human bronchial tissue is obtained and dissected into strips.

-

The bronchial strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated.

-

The strips are connected to isometric force transducers to record changes in muscle tension.

-

After an equilibration period, a cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.

-

The tissues are then washed, and after a recovery period, they are incubated with a fixed concentration of Iralukast for a predetermined time.

-

A second cumulative concentration-response curve to LTD4 is then generated in the presence of Iralukast.

-

This process is repeated with different concentrations of Iralukast.

-

The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

Clinical Development and Therapeutic Potential

Iralukast was advanced into Phase II clinical trials by Novartis for the potential treatment of asthma. In a double-blind, placebo-controlled trial involving patients with mild to moderate asthma, a single 1.5 mg inhaled dose of Iralukast was shown to reduce the incidence of exercise-induced bronchospasm and was well-tolerated. These findings underscore the therapeutic principle that antagonizing the CysLT pathway is a viable strategy for managing asthma. While Iralukast's development did not proceed to market, it and other CysLT receptor antagonists like Montelukast, Zafirlukast, and Pranlukast have been instrumental in validating this drug class for the treatment of asthma and allergic rhinitis.

References

- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iralukast Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (iralukast) and CGP 57698 in human airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

PCA 4248: A Competitive Antagonist at the Platelet-Activating Factor Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PCA 4248, a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). PCA 4248, a dihydropyridine derivative, has been characterized as a competitive antagonist that specifically blocks the binding of PAF to its receptor, thereby inhibiting downstream signaling cascades and subsequent cellular responses. This document details the pharmacological data of PCA 4248, outlines key experimental methodologies for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PCA 4248

PCA 4248, with the chemical name 2-(phenylthio)ethyl-5-methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylate, is a member of the dihydropyridine class of compounds. It has been identified as a selective and competitive antagonist of the PAF receptor. Its mechanism of action involves direct competition with PAF for the same binding site on the PAFR, without activating the receptor itself. This competitive antagonism has been demonstrated through various in vitro and in vivo studies, which have shown its efficacy in blocking a range of PAF-induced physiological and pathological effects.

Data Presentation: Pharmacological Profile of PCA 4248

The following tables summarize the available quantitative and semi-quantitative data for PCA 4248, providing insights into its potency and efficacy as a PAF receptor antagonist.

Table 1: In Vivo Efficacy of PCA 4248

| Parameter | Species | Experimental Model | PCA 4248 Dose/Concentration | Effect | Reference(s) |

| IC50 | Rat | PAF-induced systemic hypotension | 0.45 mg/kg (i.v.) | Inhibition of hypotension | [1] |

| IC50 | Rat | PAF-induced plasma extravasation | 0.36 mg/kg (i.v.) | Inhibition of extravasation | [1] |

| ED50 | Rat | PAF-induced pleurisy (exudation) | 6.1 mg/kg (p.o.) | Inhibition of pleural exudation | [2] |

Table 2: In Vitro Activity of PCA 4248

| Assay Type | System | PCA 4248 Concentration | Effect | Reference(s) |

| Phosphoinositide Turnover | Rabbit Platelets | 10 µM | Most effective dose for abolishing PAF-induced turnover | [3] |

| Protein Phosphorylation | Rabbit Platelets | Dose-dependent | Inhibition of PAF-induced phosphorylation of 47 kDa and 20 kDa proteins | [3] |

| Serotonin Secretion | Rabbit Platelets | Dose-dependent | Inhibition of PAF-evoked serotonin secretion |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PCA 4248 as a competitive PAF receptor antagonist. These protocols are representative of standard pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a test compound like PCA 4248 for the PAF receptor.

Objective: To determine the concentration of PCA 4248 that inhibits 50% of the specific binding of a radiolabeled PAF receptor agonist (e.g., [³H]PAF) to its receptor.

Materials:

-

Membrane preparation from cells expressing the PAF receptor (e.g., rabbit platelets, HEK293 cells transfected with PAFR)

-

Radioligand: [³H]PAF

-

Non-labeled PAF (for determining non-specific binding)

-

PCA 4248 at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (containing a specific amount of protein)

-

50 µL of assay buffer (for total binding) or a high concentration of non-labeled PAF (for non-specific binding) or PCA 4248 at various concentrations.

-

50 µL of [³H]PAF at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PCA 4248.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the potency of PCA 4248 in inhibiting PAF-induced calcium mobilization.

Materials:

-

Cells expressing the PAF receptor (e.g., CHO-K1, HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

PAF (agonist)

-

PCA 4248 at various concentrations

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark for a specified time (e.g., 1 hour at 37°C).

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of PCA 4248 for a defined period.

-

Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence.

-

Agonist Injection and Reading: Inject a fixed concentration of PAF (typically the EC80 concentration) into the wells and immediately start recording the fluorescence intensity over time.

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the log concentration of PCA 4248 to determine the IC50 value.

-

Platelet Aggregation Assay

This assay assesses the functional consequence of PAF receptor antagonism on platelet function.

Objective: To measure the inhibitory effect of PCA 4248 on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

PAF (agonist)

-

PCA 4248 at various concentrations

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Collect whole blood in an anticoagulant (e.g., sodium citrate) and centrifuge at low speed to obtain PRP.

-

Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with stirring.

-

Antagonist Incubation: Add various concentrations of PCA 4248 to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Aggregation Induction: Add a fixed concentration of PAF to induce platelet aggregation.

-

Measurement: Monitor the change in light transmission through the PRP over time. As platelets aggregate, the light transmission increases.

-

Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of PCA 4248.

-

Calculate the percentage of inhibition relative to the control (PAF alone).

-

Plot the percentage of inhibition against the log concentration of PCA 4248 to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Caption: PAF Receptor Signaling Pathway and Point of Inhibition by PCA 4248.

Experimental Workflows

Caption: Experimental Workflow for Characterizing a Competitive Antagonist.

Logical Relationships

Caption: Competitive Antagonism at the PAF Receptor.

Conclusion

PCA 4248 is a well-characterized competitive antagonist of the Platelet-Activating Factor receptor. Its ability to inhibit PAF-induced signaling and subsequent physiological effects, as demonstrated in both in vitro and in vivo models, underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting PAF-mediated pathologies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation, allergy, and thrombosis. Further investigation to determine a precise in vitro binding affinity (Ki) would provide a more complete pharmacological profile of this potent antagonist.

References

- 1. Pharmacological actions of PCA 4248, a new platelet-activating factor receptor antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interference of the PAF receptor antagonist, PCA 4248, with the rat pleurisy evoked by inflammatory mediators or allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

Pca 4248 suppliers and commercial availability.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pca 4248, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist. This document details its commercial availability, mechanism of action, key experimental data, and the signaling pathways it modulates.

Commercial Availability and Suppliers

Pca 4248 is readily available for research purposes from several reputable biochemical suppliers. Researchers can procure this compound from the following vendors:

It is advisable to request batch-specific data from the supplier to ensure the highest purity and quality for experimental use.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Pca 4248 is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester | |

| Molecular Formula | C₁₉H₂₃NO₄S | |

| Molecular Weight | 361.46 g/mol | |

| CAS Number | 123875-01-4 | |

| Purity | ≥95% | |

| Storage | Desiccate at -20°C |

Mechanism of Action: A Selective PAF Receptor Antagonist

Pca 4248 functions as a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Unlike many other 1,4-dihydropyridine derivatives, Pca 4248 exhibits no significant activity on Ca²⁺ channels, highlighting its specificity for the PAF receptor. By binding to the PAF receptor, Pca 4248 effectively blocks the binding of PAF, a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.

The antagonism of the PAF receptor by Pca 4248 has been demonstrated to inhibit downstream signaling events, including phosphoinositide turnover and protein phosphorylation.

In Vitro and In Vivo Activity

Comprehensive studies have characterized the biological activity of Pca 4248 in both cellular and whole-organism models.

In Vitro Data

| Assay | Species/System | Key Findings | IC₅₀ / ED₅₀ | Reference |

| Platelet Aggregation | Rabbit Platelets | Inhibition of PAF-induced aggregation | 1.05 µM | |

| Phosphoinositide Turnover | Rabbit Platelets | Abolished PAF-induced ³²P incorporation into phosphoinositides and phosphatidic acid. | 10 µM (most effective dose) | |

| Protein Phosphorylation | Rabbit Platelets | Inhibited PAF-induced phosphorylation of 47 kDa and 20 kDa proteins. | - | |

| Serotonin Secretion | Rabbit Platelets | Inhibited PAF-evoked serotonin secretion. | - |

In Vivo Data

| Model | Species | Key Findings | Reference |

| Systemic Hypotension | Rat | Antagonized PAF-induced systemic hypotension. | |

| Protein-Plasma Extravasation | Rat | Antagonized PAF-induced protein-plasma extravasation. | |

| Antigen-Induced Paw Edema | Mouse | Inhibited paw edema induced by PAF. | |

| Pleurisy | Rat | Inhibited pleural exudation and leukocyte infiltration caused by PAF. |

Signaling Pathway Modulation

Pca 4248 exerts its effects by interrupting the canonical PAF receptor signaling cascade. The binding of PAF to its G-protein coupled receptor (GPCR) typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in a cellular response such as platelet aggregation. Pca 4248 blocks the initial step of this pathway by preventing PAF from binding to its receptor.

Experimental Protocols

The following are summaries of the methodologies used in key studies to characterize Pca 4248.

In Vitro Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry method.

Objective: To determine the inhibitory effect of Pca 4248 on PAF-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP) from rabbit or human blood.

-

Platelet-Poor Plasma (PPP) for calibration.

-

Pca 4248 stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Platelet-Activating Factor (PAF) solution.

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

Procedure:

-

PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

-

Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Place an aliquot of PRP into a cuvette with a stir bar in the aggregometer and allow it to stabilize at 37°C.

-

Inhibitor Addition: Add a known concentration of Pca 4248 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Aggregation Induction: Add PAF to induce platelet aggregation and record the change in light transmission for a set period.

-

Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of Pca 4248 to the control. Determine the IC₅₀ value.

PAF Receptor Binding Assay

This protocol is a competitive binding assay using radiolabeled PAF.

Objective: To determine the affinity of Pca 4248 for the PAF receptor.

Materials:

-

Rabbit platelet membranes (as a source of PAF receptors).

-

[³H]-PAF (radioligand).

-

Pca 4248 at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare platelet membranes from rabbit platelets by sonication and differential centrifugation.

-

Assay Setup: In reaction tubes, combine the platelet membrane preparation, [³H]-PAF at a fixed concentration, and varying concentrations of unlabeled Pca 4248 or buffer (for total binding) or a high concentration of unlabeled PAF (for non-specific binding).

-

Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³H]-PAF. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the concentration of Pca 4248 that inhibits 50% of the specific [³H]-PAF binding (IC₅₀).

Phosphoinositide Turnover Assay

This protocol measures the effect of Pca 4248 on PAF-induced phosphoinositide metabolism.

Objective: To assess the inhibitory effect of Pca 4248 on PAF-stimulated phosphoinositide turnover.

Materials:

-

Washed rabbit platelets.

-

[³²P]-orthophosphoric acid.

-

Pca 4248.

-

PAF.

-

Lipid extraction reagents (e.g., chloroform/methanol).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Phosphorimager or autoradiography equipment.

Procedure:

-

Labeling: Incubate washed rabbit platelets with [³²P]-orthophosphoric acid to label the intracellular ATP pool.

-

Pre-incubation: Treat the labeled platelets with Pca 4248 or vehicle for a defined period.

-

Stimulation: Add PAF to stimulate phosphoinositide turnover for various time points.

-

Lipid Extraction: Terminate the reaction and extract the lipids using a chloroform/methanol mixture.

-

Separation: Separate the different phosphoinositides (e.g., PIP₂, PIP, PI) and phosphatidic acid by thin-layer chromatography.

-

Analysis: Visualize and quantify the amount of ³²P incorporated into each lipid spot using a phosphorimager or autoradiography. Compare the results from Pca 4248-treated samples to controls.

This technical guide provides a solid foundation for researchers interested in utilizing Pca 4248 as a tool to investigate PAF-mediated signaling in various biological systems. For further details, it is recommended to consult the original research articles cited herein.

References

Pca 4248: A Preclinical Safety and Toxicology Overview

Disclaimer: This document summarizes the currently available preclinical information regarding the safety and pharmacology of Pca 4248. It is intended for researchers, scientists, and drug development professionals. Notably, comprehensive toxicology studies and clinical safety data for Pca 4248 are not publicly available. A Safety Data Sheet (SDS) for Pca 4248 indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The information herein is collated from preclinical research where Pca 4248 was utilized as a pharmacological tool.

Introduction

Pca 4248 is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR)[2]. PAF is a phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAFR, Pca 4248 serves as a valuable research tool to investigate the role of PAF in various disease models. Its use has been documented in preclinical studies for conditions such as viral infections, sepsis, and inflammatory disorders[3][4][5].

Preclinical Pharmacology and Safety Observations

While dedicated toxicology studies are not available, some safety-related observations can be inferred from preclinical pharmacology studies. These studies have utilized Pca 4248 in various animal models, providing some insights into its in vivo effects.

Table 1: Summary of Preclinical Studies Utilizing Pca 4248

| Disease Model | Animal Species | Route of Administration | Dosing Regimen | Observed Effects | Reference |

| Influenza A Infection | Mice | Oral gavage | Twice daily from day 3 to 7 post-infection | Reduced weight loss, improved survival by 40%, decreased neutrophil transmigration to airways, and reduced lung pathology. | |

| Dengue Virus Infection | Mice | Subcutaneous injection | Twice daily starting on day 5 post-infection | Decreased lethality, and mitigated changes in platelet count and hematocrit. | |

| Polymicrobial Sepsis | Mice | Not specified | Pretreatment | Significantly protected against lethality, with 50% survival at day 6. | |

| Systemic Inflammatory Response Syndrome (SIRS) and Sepsis | Murine Cecal Ligation and Puncture (CLP) model | Not specified | Not specified | Improved bacterial clearance and reduced systemic spread of bacteria. | |

| Dermal Exposure to Jet Fuel | Mice | Intraperitoneal injection | 1 hour prior to jet fuel treatment | Blocked the suppression of Delayed-Type Hypersensitivity (DTH). | |

| Inflammation | Chickens | Not specified | Pretreatment | Blocked intracellular calcium mobilization in macrophages upon exposure to PAF. |

These studies suggest that Pca 4248 is pharmacologically active in vivo and can modulate inflammatory responses in various disease states. The observed protective effects in these models indicate a favorable efficacy profile in preclinical settings. However, these studies were not designed to assess the safety and toxicology of Pca 4248 comprehensively.

Mechanism of Action: PAFR Antagonism

Pca 4248 exerts its effects by blocking the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. These events lead to cellular responses such as platelet aggregation, inflammation, and increased vascular permeability. The diagram below illustrates the general signaling pathway inhibited by Pca 4248.

Hypothetical Experimental Workflow for Preclinical Toxicology Assessment

Given the absence of published toxicology data, a standard preclinical toxicology assessment for a compound like Pca 4248 would be necessary for any further development. The following diagram outlines a general workflow for such an assessment. This is a representative workflow and does not reflect studies that have necessarily been conducted for Pca 4248.

Conclusion

Pca 4248 is a well-established preclinical tool for studying the roles of the Platelet-Activating Factor. Observations from various in vivo studies suggest it is effective in mitigating PAF-driven pathologies in animal models. However, there is a significant lack of publicly available, formal toxicology data. To advance Pca 4248 from a research tool to a potential therapeutic candidate, a comprehensive evaluation of its safety profile through rigorous, guideline-compliant toxicology and safety pharmacology studies would be essential. Researchers and drug developers should exercise caution and consider the need for thorough safety assessments before contemplating any clinical application.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of platelet-activating factor receptor in the pathogenesis of Dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

PCA 4248: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA 4248 is a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] As a member of the dihydropyridine class of compounds, PCA 4248 has been utilized in in vitro studies to investigate the physiological and pathological roles of PAF.[1][2] PAF is a highly bioactive lipid mediator involved in a plethora of cellular processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, PCA 4248 serves as a valuable tool to elucidate the signaling pathways and cellular responses initiated by PAF.

These application notes provide detailed protocols for in vitro studies involving PCA 4248, focusing on its effects on platelet function. The included methodologies and data are intended to guide researchers in designing and executing experiments to explore the antagonist properties of PCA 4248 and its potential therapeutic applications.

Mechanism of Action

PCA 4248 exerts its effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, PAF, from activating the receptor and initiating downstream intracellular signaling cascades. In platelets, the activation of the PAF receptor leads to a series of events including phosphoinositide turnover, phosphorylation of specific proteins, and the release of granular contents such as serotonin, ultimately culminating in platelet aggregation.[1] PCA 4248 effectively inhibits these PAF-induced responses.[1]

Quantitative Data Summary

The inhibitory effects of PCA 4248 have been quantified in various in vitro assays. The following table summarizes the available data on the potency of PCA 4248 in inhibiting PAF-induced cellular responses.

| Assay | Cell Type | Species | Parameter | Value | Reference |

| Phosphoinositide Turnover Inhibition | Platelets | Rabbit | Most Effective Dose | 10 µM | |

| PAF-induced Systemic Hypotension | Rat (in vivo) | Rat | IC50 | 0.45 mg/kg |

Note: A specific IC50 value for PCA 4248 in a PAF-induced platelet aggregation assay was not available in the public domain literature at the time of this writing.

Signaling Pathway

The binding of PAF to its receptor on the platelet surface triggers a cascade of intracellular events. PCA 4248, by blocking this initial step, prevents the subsequent signaling. A simplified representation of this pathway is depicted below.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of PCA 4248.

Platelet Aggregation Assay

This assay measures the ability of PCA 4248 to inhibit PAF-induced platelet aggregation by monitoring changes in light transmission through a platelet suspension.

Materials:

-

Platelet-Rich Plasma (PRP) or Washed Platelets

-

Platelet-Poor Plasma (PPP)

-

Platelet-Activating Factor (PAF)

-

PCA 4248

-

Saline or appropriate buffer

-

Platelet aggregometer

-

Cuvettes with stir bars

Protocol:

-

Preparation of Platelets:

-

Prepare PRP by centrifuging whole blood anticoagulated with sodium citrate at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Procedure:

-

Pre-warm the PRP/washed platelet suspension to 37°C.

-

Pipette a known volume of the platelet suspension into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use PPP to set the 100% aggregation baseline.

-

Add the desired concentration of PCA 4248 or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time until a maximal aggregation response is observed in the control.

-

-

Data Analysis:

-

Determine the percentage of aggregation for each condition.

-

Calculate the percentage inhibition of aggregation by PCA 4248 compared to the vehicle control.

-

If a dose-response curve is generated, calculate the IC50 value (the concentration of PCA 4248 that inhibits 50% of the PAF-induced aggregation).

-

Phosphoinositide Turnover Assay

This assay measures the inhibition of PAF-induced breakdown of phosphoinositides by PCA 4248, typically by monitoring the incorporation of [³²P]orthophosphate into phospholipids.

Materials:

-

Washed Platelets

-

[³²P]orthophosphate

-

PAF

-

PCA 4248

-

Trichloroacetic acid (TCA)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Protocol:

-

Radiolabeling of Platelets:

-

Incubate washed platelets with [³²P]orthophosphate in a suitable buffer for a time sufficient to label the cellular ATP pool (e.g., 60-90 minutes at 37°C).

-

Wash the platelets to remove unincorporated [³²P]orthophosphate.

-

-

Inhibition and Stimulation:

-

Resuspend the radiolabeled platelets in a fresh buffer.

-

Pre-incubate the platelets with various concentrations of PCA 4248 or vehicle control.

-

Stimulate the platelets with PAF for a short period (e.g., 30-60 seconds).

-

-

Lipid Extraction and Analysis:

-

Terminate the reaction by adding cold TCA.

-

Extract the lipids from the pellet using a mixture of chloroform and methanol.

-

Separate the different phospholipid species by TLC.

-

Visualize the radiolabeled phospholipids by autoradiography.

-

Scrape the spots corresponding to the phosphoinositides (e.g., PIP₂, PIP) and phosphatidic acid (PA) and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of radioactivity in each phospholipid fraction.

-

Calculate the percentage inhibition of [³²P] incorporation into phosphoinositides and PA by PCA 4248 compared to the vehicle control.

-

Protein Phosphorylation Assay (Western Blotting)

This assay is used to assess the ability of PCA 4248 to inhibit the PAF-induced phosphorylation of specific proteins, such as the 47 kDa and 20 kDa proteins in platelets.

Materials:

-

Washed Platelets

-

PAF

-

PCA 4248

-

Lysis buffer containing phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated forms of the target proteins (p47 and p20)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Platelet Treatment and Lysis:

-

Pre-incubate washed platelets with PCA 4248 or vehicle.

-

Stimulate with PAF for the desired time.

-

Lyse the platelets with ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated proteins.

-

Normalize the data to a loading control (e.g., total protein or a housekeeping protein like β-actin).

-

Determine the percentage inhibition of phosphorylation by PCA 4248.

-

Serotonin Release Assay

This assay measures the inhibitory effect of PCA 4248 on PAF-induced secretion of serotonin from platelet-dense granules.

Materials:

-

Washed Platelets

-

[³H]Serotonin or [¹⁴C]Serotonin

-

PAF

-

PCA 4248

-

Formaldehyde

-

Scintillation counter

Protocol:

-

Radiolabeling of Platelets:

-

Incubate washed platelets with radiolabeled serotonin to allow for its uptake into dense granules.

-

Wash the platelets to remove extracellular radiolabel.

-

-

Inhibition and Stimulation:

-

Resuspend the labeled platelets in a suitable buffer.

-

Pre-incubate with PCA 4248 or vehicle.

-

Stimulate with PAF.

-

-

Measurement of Release:

-

Stop the reaction by adding formaldehyde and placing the samples on ice.

-

Pellet the platelets by centrifugation.

-

Measure the radioactivity in an aliquot of the supernatant, which represents the released serotonin.

-

Measure the total radioactivity in an aliquot of the platelet suspension before centrifugation.

-

-

Data Analysis:

-

Calculate the percentage of serotonin release for each condition.

-

Determine the percentage inhibition of serotonin release by PCA 4248.

-

Conclusion

PCA 4248 is a valuable pharmacological tool for the in vitro investigation of PAF-mediated signaling and cellular functions. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of PCA 4248 on platelet activation. By employing these methods, researchers can further elucidate the intricate roles of the PAF signaling pathway in health and disease, and explore the potential of PAF receptor antagonists as therapeutic agents.

References

Application Notes and Protocols for Pca 4248 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pca 4248 is a synthetic compound belonging to the dihydropyridine class of molecules. It is recognized as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. By competitively inhibiting the binding of PAF to its receptor, Pca 4248 effectively blocks the downstream signaling cascades initiated by this potent phospholipid mediator. PAF is implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation. These application notes provide an overview of the recommended concentrations of Pca 4248 for in vitro cell culture assays, detailed experimental protocols, and a description of its mechanism of action.

Mechanism of Action: PAF Receptor Antagonism

Pca 4248 exerts its biological effects by acting as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, can signal through multiple G-protein subtypes, primarily Gq and Gi.

-

Gq Pathway Activation: PAF binding to its receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including platelet aggregation, inflammation, and neurotransmitter release.

-

Gi Pathway Activation: The PAF receptor can also couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Pca 4248, by occupying the PAF binding site on the receptor, prevents these downstream signaling events from occurring in the presence of PAF.

Recommended Concentrations for Cell Culture Assays

The optimal concentration of Pca 4248 is assay- and cell-type-dependent. The following table summarizes the effective concentrations and IC50 values reported in the literature, primarily from studies on platelets. For other cell types and assays, it is recommended to perform a dose-response curve to determine the optimal concentration.

| Assay Type | Cell Type | Agonist | Parameter Measured | Effective Concentration / IC50 |

| Phosphoinositide Turnover | Rabbit Platelets | PAF | 32P incorporation | 10 µM (most effective dose)[1] |

| Platelet Aggregation | Rabbit Platelets | 1.9 nM PAF | Aggregation | IC50: 1.05 µM |

| ATP Release | Human Platelets | 1 µM PAF | ATP Release | IC50: 3.6 µM |

| Serotonin Secretion | Rabbit Platelets | PAF | Serotonin Release | Inhibition observed with Pca 4248 treatment[1] |

Experimental Protocols

The following are general protocols for common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Pca 4248 on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Pca 4248 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Pca 4248 in complete medium. A suggested starting range, based on its anti-platelet activity, would be 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the Pca 4248 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Pca 4248) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. An IC50 value can be determined by plotting the percentage of viability against the log of the Pca 4248 concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with Pca 4248.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Pca 4248

-

6-well sterile plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of Pca 4248 (e.g., based on MTT assay results) for a specified period (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cells and wash with cold PBS.

-

Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then wash with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathway of PAF Receptor and Inhibition by Pca 4248

References

Preparation of Pca 4248 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pca 4248 is a potent and specific platelet-activating factor (PAF) receptor antagonist.[1] As a dihydropyridine derivative, it has demonstrated efficacy in both in vitro and in vivo models by competitively inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling cascades such as phosphoinositide turnover.[2] This document provides detailed protocols for the preparation of a Pca 4248 stock solution for use in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for Pca 4248 are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 361.46 g/mol | [2] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |

| Appearance | Powder | |

| Storage Temperature | -20°C (desiccated) | |

| In Vitro Efficacy | 10 µM was the most effective dose in inhibiting PAF-induced phosphoinositide turnover in rabbit platelets. | |

| IC₅₀ | 1.05 µM for inhibiting rabbit platelet aggregation. |

Experimental Protocols

Materials

-

Pca 4248 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Preparation of a 10 mM Pca 4248 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of Pca 4248 in DMSO. Adjust volumes as needed for your specific requirements.

-

Calculate the required mass of Pca 4248:

-

Molecular Weight (MW) of Pca 4248 = 361.46 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.01 mol/L x 0.001 L x 361.46 g/mol = 0.0036146 g = 3.61 mg

-

-

Weighing Pca 4248:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out approximately 3.61 mg of Pca 4248 powder into the tared tube. Record the exact weight.

-

-

Dissolving Pca 4248:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Pca 4248 powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C in desiccated conditions.

-

Preparation of a 10 mM Pca 4248 Stock Solution in Ethanol

This protocol describes the preparation of 1 mL of a 10 mM stock solution of Pca 4248 in ethanol.

-

Calculate the required mass of Pca 4248:

-

Follow the same calculation as for the DMSO stock solution: weigh out approximately 3.61 mg of Pca 4248.

-

-

Weighing Pca 4248:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out approximately 3.61 mg of Pca 4248 powder into the tared tube. Record the exact weight.

-

-

Dissolving Pca 4248:

-

Add 1 mL of absolute ethanol to the microcentrifuge tube containing the Pca 4248 powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots at -20°C.

-

Note on Solvent Choice: The choice between DMSO and ethanol will depend on the experimental system. DMSO is a strong solvent suitable for creating high-concentration stock solutions, but it can have effects on cell systems at higher concentrations. Ethanol is a more volatile solvent and may be preferred in certain biological assays. Always include a vehicle control (the solvent without the compound) in your experiments.

Visualizations

Experimental Workflow: Pca 4248 Stock Solution Preparation

Caption: Workflow for preparing Pca 4248 stock solution.

Signaling Pathway: Mechanism of Action of Pca 4248

Caption: Pca 4248 as a PAF receptor antagonist.

References

Application Notes and Protocols for PCA 4248: Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA 4248 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The development of PCA 4248 as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. These characteristics are critical for formulation development, ensuring accurate dosing in preclinical and clinical studies, and defining appropriate storage and handling conditions.

This document provides detailed application notes and standardized protocols for determining the solubility and stability of PCA 4248. The methodologies described herein are essential for researchers in drug discovery and development to obtain reliable and reproducible data.

Signaling Pathway of the Platelet-Activating Factor (PAF) Receptor

PCA 4248 exerts its pharmacological effect by competitively antagonizing the PAF receptor.[2] Understanding the downstream signaling cascade of this receptor is crucial for elucidating the compound's mechanism of action and its therapeutic potential. The binding of PAF to its receptor initiates a cascade of intracellular events, primarily through the activation of Gq and Gi proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These signaling events ultimately lead to various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

Solubility Assessment

The solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.

Data Presentation: Solubility of PCA 4248

Table 1: Kinetic Solubility of PCA 4248 in Various Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μM) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | Data Not Available | Nephelometry |

| Citrate Buffer | 5.0 | 25 | Data Not Available | Nephelometry |

| Glycine-HCl Buffer | 2.5 | 25 | Data Not Available | Nephelometry |

Table 2: Thermodynamic Solubility of PCA 4248 in Different Solvents

| Solvent | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (mg/mL) | Method |

| Water | 25 | 24 | Data Not Available | HPLC-UV |

| Ethanol | 25 | 24 | Data Not Available | HPLC-UV |

| DMSO | 25 | 24 | Data Not Available | HPLC-UV |

| Acetonitrile | 25 | 24 | Data Not Available | HPLC-UV |

| Propylene Glycol | 25 | 24 | Data Not Available | HPLC-UV |

Experimental Protocols: Solubility Determination

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of PCA 4248 in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using an automated liquid handler, dispense the PCA 4248 stock solution into a 384-well clear bottom plate to create a serial dilution.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the compound stock solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.

Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method and HPLC-UV Analysis

This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid PCA 4248 to a series of vials containing different solvents (e.g., water, ethanol, buffers of various pH).

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-